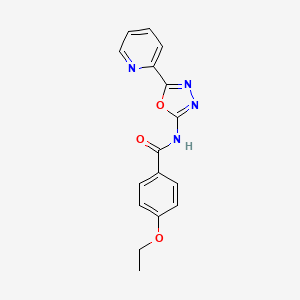

4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-2-22-12-8-6-11(7-9-12)14(21)18-16-20-19-15(23-16)13-5-3-4-10-17-13/h3-10H,2H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEIACMNQTVTMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of the ethoxy group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

1.1. Oxadiazole Ring Formation

The 1,3,4-oxadiazole core is synthesized via cyclization reactions involving oxime intermediates and acid chlorides. For example:

-

Step 1 : A nitrile derivative (e.g., methyl 2-chloro-5-cyanobenzoate) reacts with hydroxylamine (NH₂OH·HCl) under alkaline conditions to form an oxime intermediate .

-

Step 2 : The oxime undergoes cyclization with a pyridine-substituted acid chloride (e.g., pyridin-2-yl acid chloride) to form the 1,3,4-oxadiazole ring .

Key reagents :

-

Hydroxylamine hydrochloride

-

Acid chlorides (e.g., pyridin-2-yl acid chloride)

-

Triethylamine (base)

Reaction conditions :

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxime formation | NH₂OH·HCl, alkaline conditions | High | |

| Cyclization | Pyridin-2-yl acid chloride, reflux | 78% |

1.2. Benzamide Coupling

The oxadiazole intermediate is coupled with a benzamide moiety via amide bond formation :

-

Step 3 : Hydrolysis of the ester (e.g., methyl ester) to a carboxylic acid, followed by reaction with an amine (e.g., 4-ethoxyaniline) using coupling agents like HOBt or EDCl .

Key reagents :

-

Substituted aniline (e.g., 4-ethoxyaniline)

-

Coupling agents (HOBt, EDCl)

Reaction conditions :

2.1. Oxadiazole Cyclization

The mechanism involves nucleophilic attack by the oxime’s hydroxyl group on the carbonyl carbon of the acid chloride, followed by ring closure to form the 1,3,4-oxadiazole :

-

Nucleophilic attack : Oxime oxygen attacks the carbonyl carbon of the acid chloride.

-

Elimination : Water is eliminated, forming a cyclic intermediate.

-

Aromaticity : Rearrangement stabilizes the ring via conjugation.

2.2. Amide Bond Formation

The coupling reaction proceeds via activated ester intermediates (e.g., HOBt esters), facilitating nucleophilic attack by the amine’s nitrogen .

3.1. Substituent Effects

-

Pyridin-2-yl group : Enhances reactivity due to electron-deficient aromaticity, stabilizing intermediates during cyclization .

-

Ethoxy group : Modulates solubility and electronic effects, influencing reaction rates.

3.2. Reaction Optimization Strategies

-

Temperature control : Lower temperatures (0–5 °C) minimize by-product formation during oxime synthesis .

-

Solvent choice : Dry toluene or DMF ensures anhydrous conditions for acid chloride stability .

-

Purification : HPLC and TLC are used to isolate intermediates and final products .

Comparative Analysis of Reaction Conditions

Scientific Research Applications

Synthesis of 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions. The general synthetic route includes:

- Formation of the Benzamide : The initial step involves the reaction of 4-ethoxybenzoic acid with an appropriate amine to form the benzamide derivative.

- Oxadiazole Formation : The benzamide is then reacted with pyridine derivatives and hydrazine under acidic conditions to form the oxadiazole ring.

This method has been optimized for higher yields and purity using microwave-assisted synthesis techniques, which facilitate rapid reaction times and reduce by-products .

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial and antifungal activities.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 10 | Antibacterial |

| Other derivatives | 5 - 15 | Antibacterial/Fungal |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound can be effective against various bacterial strains, comparable to standard antibiotics .

Anti-inflammatory Effects

Research has also indicated that compounds containing the oxadiazole moiety can exhibit anti-inflammatory properties. For instance, studies have shown that certain oxadiazole derivatives inhibit inflammatory cytokines and pathways involved in chronic inflammation .

Cancer Research

Recent studies have explored the application of this compound in cancer research. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The mechanism involves the downregulation of anti-apoptotic proteins and activation of caspases .

Neurological Disorders

The compound's potential as an anticonvulsant agent has also been investigated. Preliminary studies suggest that it may modulate neurotransmitter systems involved in seizure activity, providing a basis for further research into its use for epilepsy treatment .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Study : A study evaluated the efficacy of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a significant inhibitory effect on bacterial growth compared to control groups .

- Anti-cancer Research : In vitro studies on MCF-7 cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Oxadiazole Core

Halogenated Derivatives

- N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 21) : The bromine atom at the benzamide position increases molecular weight and polarizability compared to the ethoxy group in the target compound. This substitution may enhance halogen bonding but reduce solubility due to higher hydrophobicity. Compound 21 exhibited 98.5% purity via HPLC and was synthesized using 4-bromobenzoic acid .

- 4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) : Replacing the oxadiazole oxygen with sulfur (thiadiazole) increases ring aromaticity and electron density. The fluorine atom, being a strong electron-withdrawing group, may alter electronic properties and binding modes compared to the ethoxy group. IR and NMR data confirmed structural integrity .

Alkoxy and Sulfur-Containing Derivatives

- However, the bromine substituent may limit solubility compared to the ethoxy group in the target compound. Compound 26 was synthesized with 60% yield using 4-bromobenzoic acid .

- N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a): The ethylthio group (-SCH₂CH₃) increases hydrophobicity and may improve enzyme inhibition via sulfur-mediated interactions. Docking studies with human carbonic anhydrase II (hCA II) revealed strong binding to key amino acids like Thr200 and His64 .

Antifungal Activity

- LMM5 and LMM11 : These sulfamoyl-substituted oxadiazoles (e.g., LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) demonstrated efficacy against Candida albicans by inhibiting thioredoxin reductase. The target compound lacks a sulfamoyl group but includes a pyridinyl moiety, which may redirect activity toward other fungal targets .

Enzyme Inhibition

- N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide: This derivative showed potent histone deacetylase (HDAC) inhibition due to the naphthalene group’s bulky hydrophobic interactions. In contrast, the ethoxy group in the target compound may favor interactions with polar active sites .

Physicochemical Properties

Key Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., -Br, -CF₃): Enhance enzyme inhibition but reduce solubility.

- Alkoxy Groups (e.g., -OCH₂CH₃): Improve solubility and metabolic stability compared to halogens.

- Heteroaromatic Substituents (e.g., pyridinyl vs. thiophene): Influence target selectivity via π-π stacking or hydrogen bonding.

Biological Activity

4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides featuring an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The unique structural features of this compound, including the presence of an ethoxy group and a pyridine ring, suggest a variety of possible interactions with biological targets.

- IUPAC Name : this compound

- CAS Number : 862809-71-0

- Molecular Formula : C16H14N4O3

- Molecular Weight : 310.3074 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. In particular:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating pathways involving p53 and caspase proteins. For instance, studies have shown that similar oxadiazole derivatives can increase p53 expression and promote caspase-3 cleavage in breast cancer cell lines (MCF-7), leading to apoptotic cell death .

| Compound | Activity | Target |

|---|---|---|

| This compound | Anticancer | MCF-7 cells |

| 1,3,4-Oxadiazole derivatives | Anticancer | Various cancer cell lines |

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

- Carbonic Anhydrase Inhibition : Some oxadiazole derivatives have been identified as selective inhibitors of carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in tissues. This inhibition can be beneficial in treating conditions such as glaucoma .

- Kinase Inhibition : A related study demonstrated that benzamide derivatives could inhibit RET kinase activity, a target for certain cancers. The structure-function relationship indicates that modifications in the oxadiazole ring can enhance potency against specific kinases .

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The study found that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells .

- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of oxadiazole-based compounds. For example, intraperitoneal administration in rats showed promising results in terms of bioavailability and metabolic stability .

Q & A

Q. Example Crystallographic Data :

| Parameter | Value (from analogous compounds) |

|---|---|

| Space Group | P212121 (orthorhombic) |

| a, b, c (Å) | 6.017, 15.312, 18.149 |

| V (ų) | 1672.2 |

| Z | 4 |

| R-factor | 0.050 |

What in vitro assays are appropriate for evaluating its antibacterial activity?

Basic Research Question

- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects at 2× MIC .

- Cytotoxicity : Pair with mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

How can discrepancies in biological activity data across studies be resolved?

Advanced Research Question

Contradictions often arise from:

- Strain Variability : Test across multiple clinical isolates to account for resistance mechanisms .

- Compound Stability : Perform HPLC post-assay to confirm integrity (e.g., degradation in DMSO) .

- Assay Conditions : Standardize pH, temperature, and inoculum size (CFU/mL) .

What computational methods predict binding affinity to bacterial enzyme targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with AcpS-PPTase (PDB: 1QR8). Focus on the oxadiazole ring’s hydrogen bonding with Arg72 .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate RMSD (<2.0 Å indicates stable binding) .

How does the ethoxy group influence pharmacokinetic properties?

Advanced Research Question

- Lipophilicity : LogP increases by ~0.5 units compared to non-ethoxy analogs (measured via shake-flask method).

- Metabolic Stability : The ethoxy group reduces CYP450-mediated oxidation (test in liver microsomes; t₁/₂ > 60 min) .

Which spectroscopic techniques confirm functional group integrity post-synthesis?

Basic Research Question

- FT-IR : Look for C=O stretch (benzamide, ~1680 cm⁻¹) and C=N (oxadiazole, ~1610 cm⁻¹) .

- ¹H NMR : Pyridine protons (δ 8.5–9.0 ppm) and ethoxy CH₃ (δ 1.4 ppm, triplet) .

What strategies improve aqueous solubility without compromising bioactivity?

Advanced Research Question

- Prodrug Design : Introduce phosphate esters at the ethoxy group (hydrolyzed in vivo).

- Co-Crystallization : Use succinic acid to enhance solubility (test via phase solubility diagrams) .

How to design analogs to explore structure-activity relationships (SAR)?

Advanced Research Question

- Core Modifications : Replace pyridin-2-yl with pyrimidin-2-yl to assess heterocycle effects.

- Substituent Screening : Vary the ethoxy group (e.g., methoxy, propoxy) and measure MIC shifts .

What methodological challenges arise during synthesis scale-up for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.